1-(4-Fluorobenzyl)-1h-pyridin-2-one
Description
1-(4-Fluorobenzyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core (a six-membered aromatic ring with a ketone at position 2) substituted at the nitrogen (N1) position with a 4-fluorobenzyl group.
Properties
CAS No. |
875648-47-8 |
|---|---|
Molecular Formula |
C12H10FNO |
Molecular Weight |
203.21 |
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C12H10FNO/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h1-8H,9H2 |
InChI Key |
UPVYWBFZWOVCFA-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pyridin-2-one scaffold is versatile, with substitutions at various positions significantly altering biological and physicochemical properties. Below is a comparative analysis of key structural analogs:
Table 1: Structural Comparison of 1-(4-Fluorobenzyl)-1H-pyridin-2-one and Analogues
*Calculated using standard atomic weights. †Estimated based on structural analogs.
Key Observations:
- The 4-fluorobenzyl group at N1 distinguishes the target compound from analogs with non-fluorinated benzyl groups (e.g., ), which may reduce metabolic oxidation.
- Dihydropyridine derivatives (e.g., ) replace the pyridin-2-one core with a partially saturated ring, altering conformational flexibility and calcium channel interactions.
Table 2: Pharmacological Activity of Pyridin-2-one Derivatives
Key Findings:
- The dihydropyridine analog in demonstrated significant hypotensive activity , likely due to calcium channel blockade, akin to nifedipine.
Physicochemical Properties
Substituents critically influence solubility, melting points, and bioavailability:
Table 3: Physicochemical Properties of Selected Compounds
*Predicted using computational tools. ‡Higher LogP indicates greater lipophilicity.
Analysis:
- High melting points (>200°C) suggest strong crystalline packing, which may complicate formulation .
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